2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
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Description
2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a chemical compound with the molecular formula C19H15ClN2O . It contains a total of 41 bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 1 hydrazone .
Molecular Structure Analysis
The molecular structure of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one includes several interesting features. It has 41 total bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 1 hydrazone .Physical And Chemical Properties Analysis
The molecular formula of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is C19H15ClN2O . It has an average mass of 270.714 Da and a monoisotopic mass of 270.056000 Da .Scientific Research Applications
Photochemical Reactions and Synthetic Applications
Benzo[c]cinnoline derivatives, including compounds closely related to "2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one", have been a subject of interest due to their photochemical reactions. These reactions include cyclodehydrogenations of substituted azobenzenes to yield various benzo[c]cinnolines and their derivatives through photochemical processes. For instance, the photochemical cyclodehydrogenation in sulfuric acid has been shown to produce different substituted benzo[c]cinnolines, highlighting the potential for generating a wide range of chemical structures through photoinduced transformations (Badger, Drewer, & Lewis, 1964).
Mechanistic Insights into Photochemical Transformations
Research has also delved into the mechanisms behind the photochemical reactions leading to benzo[c]cinnoline formation. Studies have provided insights into the photochemical formation of carbazole from benzo[c]cinnoline, identifying intermediates and examining the role of protonated species in these transformations. This research not only advances our understanding of photochemistry but also opens up avenues for the synthesis of complex organic compounds through controlled photochemical reactions (Inoue, Hiroshima, & Miyazaki, 1979).
Synthetic Methodologies and Catalysis
In addition to photochemical applications, benzo[h]cinnolin-3(2H)-one derivatives have been explored for their synthetic utility. Isothiourea-catalyzed asymmetric formal [4 + 2] cycloadditions have been developed to generate functionalized derivatives with high diastereo- and enantioselectivities. Such methodologies underscore the potential of these compounds in asymmetric synthesis and catalysis, providing a route to compounds with significant stereochemical complexity (Zhang & Song, 2018).
Advanced Organic Synthesis and Chemical Diversity
The versatility of benzo[c]cinnoline derivatives is further illustrated by their role in complex organic synthesis. For example, reactions of substituted azobenzenes have led to the isolation and characterization of various benzo[c]cinnolines, showcasing the ability to introduce diverse functional groups and structural motifs. This chemical diversity is crucial for the exploration of new materials, pharmaceuticals, and advanced organic molecules (Lewis & Reiss, 1967).
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-17-8-4-2-6-15(17)12-22-18(23)11-14-10-9-13-5-1-3-7-16(13)19(14)21-22/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMNWBLTRFSJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one |
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